molecular formula C14H16BrN3O2 B2560294 5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 2379974-95-3

5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine

Cat. No.: B2560294
CAS No.: 2379974-95-3
M. Wt: 338.205
InChI Key: COMFTGOBWWUSKS-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a methoxy group at the 2nd position, and a 2-(3-methoxyphenyl)ethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, altering their activity and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-19-12-5-3-4-10(6-12)13(20-2)9-18-14-16-7-11(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMFTGOBWWUSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC2=NC=C(C=N2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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